REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.[O:36]1[CH2:39][C:38](=[O:40])[CH2:37]1>C1COCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:38]1([OH:40])[CH2:39][O:36][CH2:37]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
THF heptane ethylbenzene
|
Quantity
|
48.4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
was stirred for 5 min at −78° C.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
cold bath was removed
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature gradually (˜1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
organics extracted with ethyl acetate (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)C1(COC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.47 mmol | |
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |